N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride
Description
Chemical Structure and Properties The compound N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride features a cyclopropane ring substituted with a methylamine group and a tetrazole moiety. The molecular formula is C₆H₁₁ClN₅, with a molecular weight of approximately 188.64 g/mol (based on analogous compounds in ). This compound is likely synthesized via nucleophilic substitution or cyclization reactions, similar to methods used for related tetrazole-containing amines (e.g., 94% yield for compound 22 in ).
Properties
IUPAC Name |
N-methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c1-6-5(2-3-5)4-7-9-10-8-4;/h6H,2-3H2,1H3,(H,7,8,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALQWOOOMOJZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C2=NNN=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride typically involves the reaction of N-methylcyclopropanamine with a tetrazole derivative. . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The compound is typically isolated as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different nitrogen oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amine derivatives, and nitrogen oxides. These products can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, forming stable complexes that can modulate enzymatic activities. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Data
Key Observations :
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